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Compound of Interest

Compound Name:
2-(2-Bromoethyl)pyridine

hydrobromide

Cat. No.: B1281705 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the spectroscopic analysis of 2-(2-
Bromoethyl)pyridine hydrobromide and its derivatives. Due to the limited availability of

public domain spectroscopic data for a wide range of these specific derivatives, this document

focuses on the parent compound, 2-(2-Bromoethyl)pyridine hydrobromide, and outlines the

expected spectroscopic characteristics and analytical methodologies based on structurally

similar compounds.

Physicochemical Properties
A foundational aspect of spectroscopic analysis is the confirmation of the compound's basic

physical and chemical properties. 2-(2-Bromoethyl)pyridine hydrobromide is a white to light

yellow powder or crystalline solid.[1] The hydrobromide salt form enhances the compound's

stability compared to its free base, 2-(2-bromoethyl)pyridine, which is a light yellow oily liquid

prone to darkening upon storage or exposure to light.[2]

Table 1: Physicochemical Properties of 2-(2-Bromoethyl)pyridine Hydrobromide and its

Parent Compound
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Property
2-(2-Bromoethyl)pyridine
Hydrobromide

2-(2-Bromoethyl)pyridine
(Parent Compound)

CAS Number 72996-65-7[2] 39232-04-7[2]

Molecular Formula C₇H₉Br₂N[1][2] C₇H₈BrN[2]

Molecular Weight 266.96 g/mol [1][2] 186.05 g/mol [2]

Appearance Yellow powder[2] Light yellow oily liquid[2]

Melting Point 148-152 °C Not Reported

Boiling Point 258.6 °C at 760 mmHg[2] 213.852 °C at 760 mmHg[2]

Density Not Reported 1.446 g/cm³[2]

Flash Point Not Reported 83.135 °C[2]

Synthesis and Spectroscopic Characterization
Workflow
The synthesis and subsequent spectroscopic analysis of 2-(2-Bromoethyl)pyridine
hydrobromide derivatives are critical for confirming their chemical structure and purity.

General Synthesis Pathway
The synthesis of 2-(2-Bromoethyl)pyridine hydrobromide typically involves the bromination

of a suitable precursor followed by the formation of the hydrobromide salt.

Synthesis of 2-(2-Bromoethyl)pyridine Hydrobromide

2-Ethylpyridine or
2-(2-Hydroxyethyl)pyridine

Bromination
(e.g., with HBr or NBS) 2-(2-Bromoethyl)pyridine Hydrobromic Acid

Addition
2-(2-Bromoethyl)pyridine

Hydrobromide
Purification

(Recrystallization or Chromatography)

Click to download full resolution via product page

Caption: General synthesis workflow for 2-(2-Bromoethyl)pyridine hydrobromide.
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Spectroscopic Analysis Workflow
A logical workflow is employed to comprehensively characterize the synthesized compounds.

Spectroscopic Analysis

Synthesized Compound

Infrared (IR)
Spectroscopy

Functional Groups

Nuclear Magnetic Resonance (NMR)
(¹H, ¹³C)

Proton and Carbon
Environment

Mass Spectrometry (MS)

Molecular Weight and
Fragmentation

Structural Elucidation
and Purity Assessment

Click to download full resolution via product page

Caption: Logical workflow for the spectroscopic analysis of synthesized compounds.

Expected Spectroscopic Data
While specific experimental spectra for 2-(2-Bromoethyl)pyridine hydrobromide are not

readily available in public databases, the expected data can be predicted based on its structure

and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for 2-(2-Bromoethyl)pyridine Hydrobromide
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Spectroscopic Technique Predicted Data

¹H NMR

- Aromatic Protons (Pyridine Ring): Multiple

signals in the δ 7.0-9.0 ppm range, showing

characteristic splitting patterns (doublets,

triplets). The proton adjacent to the nitrogen will

be the most downfield. - Ethyl Chain Protons (-

CH₂-CH₂-Br): Two triplets in the δ 3.0-4.5 ppm

range. The methylene group attached to the

bromine will be more downfield than the one

attached to the pyridine ring.

¹³C NMR

- Aromatic Carbons (Pyridine Ring): Signals in

the δ 120-160 ppm range. - Ethyl Chain

Carbons (-CH₂-CH₂-Br): Two signals in the δ 30-

40 ppm range.

IR Spectroscopy

- C-H stretching (aromatic): Peaks around 3000-

3100 cm⁻¹. - C-H stretching (aliphatic): Peaks

around 2850-3000 cm⁻¹. - C=N and C=C

stretching (pyridine ring): Peaks in the 1400-

1600 cm⁻¹ region. - C-Br stretching: A peak in

the 500-600 cm⁻¹ region. - N-H stretching (from

HBr salt): A broad peak in the 2500-3000 cm⁻¹

region.

Mass Spectrometry (MS)

- Molecular Ion Peak (M⁺): The mass spectrum

of the free base, 2-(2-bromoethyl)pyridine,

would show a molecular ion peak at m/z 185

and 187 in an approximate 1:1 ratio,

characteristic of a single bromine atom. For the

hydrobromide salt, electrospray ionization (ESI)

in positive mode would likely show the cation at

m/z 186 (protonated free base).

Experimental Protocols
Detailed experimental protocols are crucial for obtaining high-quality, reproducible

spectroscopic data.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a

suitable deuterated solvent (e.g., DMSO-d₆, D₂O, or CD₃OD). The choice of solvent is critical

as the hydrobromide salt may have limited solubility in less polar solvents like CDCl₃.

Instrumentation: A 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition:

Pulse Program: Standard single-pulse experiment.

Spectral Width: Approximately 16 ppm.

Number of Scans: 16-64 scans, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Program: Proton-decoupled experiment (e.g., zgpg30).

Spectral Width: Approximately 240 ppm.

Number of Scans: 1024 or more, as ¹³C has a low natural abundance.

Relaxation Delay: 2-5 seconds.

Data Processing: Apply Fourier transformation, phase correction, and baseline correction.

Chemical shifts should be referenced to the residual solvent peak or an internal standard

(e.g., TMS).

Infrared (IR) Spectroscopy
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is

most common. A small amount of the powder is placed directly on the ATR crystal.

Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry

KBr powder and pressing it into a thin disk.
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Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition:

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans.

Data Processing: Perform a background scan of the empty ATR crystal or a pure KBr pellet.

The background is then automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)
Sample Preparation: Dissolve a small amount of the sample (approximately 1 mg/mL) in a

suitable solvent such as methanol or acetonitrile.

Instrumentation: A mass spectrometer equipped with an Electrospray Ionization (ESI) source

is suitable for analyzing the hydrobromide salt. For the free base, Electron Impact (EI) or

Chemical Ionization (CI) could be used.

Data Acquisition (ESI):

Ionization Mode: Positive ion mode to detect the protonated molecule [M+H]⁺.

Mass Range: A range appropriate for the expected molecular weight (e.g., m/z 50-500).

Capillary Voltage and Temperature: Optimized for the specific instrument and compound.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to

confirm the structure. The isotopic pattern for bromine (¹⁹Br and ⁸¹Br) should be observed.

Comparison with Structurally Related Compounds
The spectroscopic data of 2-(2-Bromoethyl)pyridine hydrobromide can be compared with its

isomers and analogs to highlight structural differences.

Table 3: Spectroscopic Comparison of Related Pyridine Derivatives
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Compound Key ¹H NMR Differences Key ¹³C NMR Differences

2-(2-Bromoethyl)pyridine

hydrobromide

Aromatic signals characteristic

of a 2-substituted pyridine. Two

triplets for the ethyl chain.

Specific chemical shifts for the

C2-substituted pyridine ring

and the bromoethyl group.

3-(2-Bromoethyl)pyridine

hydrobromide

Aromatic signals will show a

different splitting pattern

characteristic of a 3-substituted

pyridine.

Different chemical shifts for the

aromatic carbons due to the

change in substitution pattern.

4-(2-Bromoethyl)pyridine

hydrobromide

Aromatic signals will show a

pattern characteristic of a 4-

substituted pyridine.

Different chemical shifts for the

aromatic carbons.

2-(Bromomethyl)pyridine

hydrobromide

A singlet for the bromomethyl

(-CH₂Br) protons instead of

two triplets.

One signal for the methylene

carbon instead of two.

This guide serves as a foundational resource for the spectroscopic analysis of 2-(2-
Bromoethyl)pyridine hydrobromide and its derivatives. For definitive structural confirmation

and comparison, it is imperative to acquire experimental spectroscopic data for each specific

derivative of interest.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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